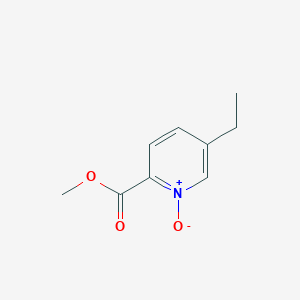![molecular formula C30H38N2O6Si2+2 B14325992 1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium CAS No. 102342-08-5](/img/structure/B14325992.png)
1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is a complex organosilane compound characterized by the presence of trimethoxysilyl groups attached to a bipyridinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with trimethoxysilyl-substituted benzyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethoxysilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new organosilane derivatives with different functional groups.
Applications De Recherche Scientifique
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including functionalized surfaces and nanomaterials.
Biology: Employed in the development of biosensors and bioimaging agents due to its ability to interact with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium involves its interaction with various molecular targets and pathways. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in the development of functionalized surfaces and materials with tailored properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar structure with ethoxysilyl groups instead of trimethoxysilyl groups.
1,1’-Bis{[4-(triethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium: Similar compound with triethoxysilyl groups.
Uniqueness
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is unique due to its specific combination of trimethoxysilyl groups and bipyridinium core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability.
Propriétés
Numéro CAS |
102342-08-5 |
|---|---|
Formule moléculaire |
C30H38N2O6Si2+2 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
trimethoxy-[4-[[4-[1-[(4-trimethoxysilylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]silane |
InChI |
InChI=1S/C30H38N2O6Si2/c1-33-39(34-2,35-3)29-11-7-25(8-12-29)23-31-19-15-27(16-20-31)28-17-21-32(22-18-28)24-26-9-13-30(14-10-26)40(36-4,37-5)38-6/h7-22H,23-24H2,1-6H3/q+2 |
Clé InChI |
ZCXVZXYKDUJKRB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


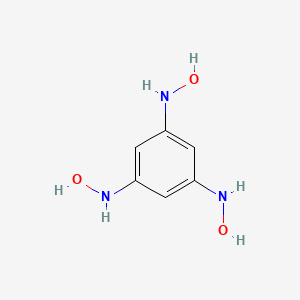

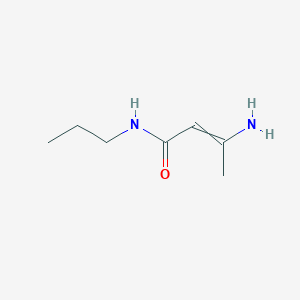
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)

![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
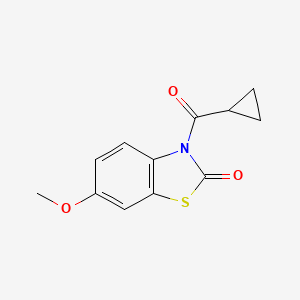

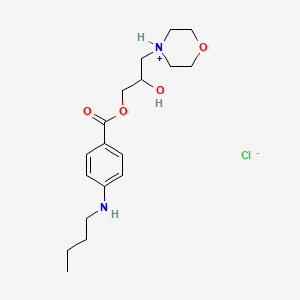
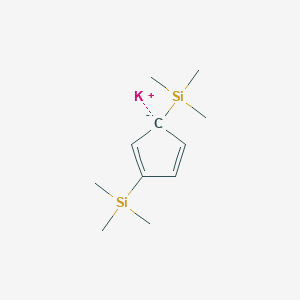
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
